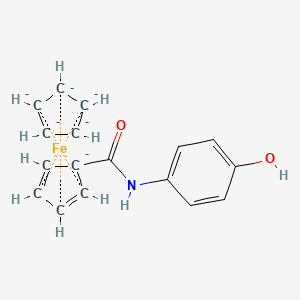
Titanium, dichlorobis(dimethyl orthoborato-kappaO'')-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is a chemical compound with the molecular formula C4H12B2Cl2O4Ti. This compound is known for its unique coordination chemistry, where titanium is bonded to two dimethyl orthoborate ligands through oxygen atoms. It is often used in various chemical reactions and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- typically involves the reaction of titanium tetrachloride (TiCl4) with dimethyl orthoborate (B(OCH3)3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions with moisture or oxygen. The reaction can be represented as follows:
TiCl4+2B(OCH3)3→Ti(OCH3)2Cl2+2BCl3
Industrial Production Methods
In industrial settings, the production of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The final product is then purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state titanium compounds.
Reduction: It can be reduced to lower oxidation state titanium compounds.
Substitution: The ligands in the compound can be substituted with other ligands, such as alkoxides or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Ligand substitution reactions often involve reagents like alcohols, amines, or halides under controlled temperature and pressure conditions.
Major Products Formed
Oxidation: Higher oxidation state titanium compounds, such as titanium dioxide (TiO2).
Reduction: Lower oxidation state titanium compounds, such as titanium(III) chloride (TiCl3).
Substitution: Various substituted titanium compounds depending on the ligands used.
Applications De Recherche Scientifique
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, such as coatings and composites, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- involves its ability to coordinate with various substrates through its titanium center. The compound can form stable complexes with different ligands, which allows it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands and substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Titanium tetrachloride (TiCl4): A precursor in the synthesis of Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)-.
Titanium dioxide (TiO2): A common titanium compound used in various industrial applications.
Titanium(III) chloride (TiCl3): A reduced form of titanium used in different chemical reactions.
Uniqueness
Titanium, dichlorobis(dimethyl orthoborato-kappaO’')-, (T-4)- is unique due to its specific coordination with dimethyl orthoborate ligands, which imparts distinct reactivity and stability compared to other titanium compounds. This uniqueness makes it valuable in specialized applications where other titanium compounds may not be suitable.
Propriétés
Numéro CAS |
52329-27-8 |
|---|---|
Formule moléculaire |
C4H14B2Cl2O6Ti |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
dimethoxyborinic acid;titanium(2+);dichloride |
InChI |
InChI=1S/2C2H7BO3.2ClH.Ti/c2*1-5-3(4)6-2;;;/h2*4H,1-2H3;2*1H;/q;;;;+2/p-2 |
Clé InChI |
OFHCMQRMLOIGGS-UHFFFAOYSA-L |
SMILES canonique |
B(O)(OC)OC.B(O)(OC)OC.[Cl-].[Cl-].[Ti+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


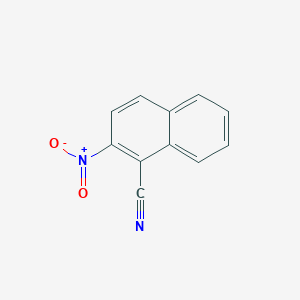


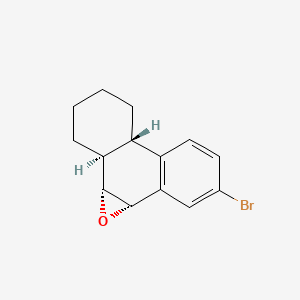

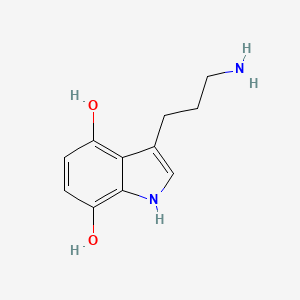
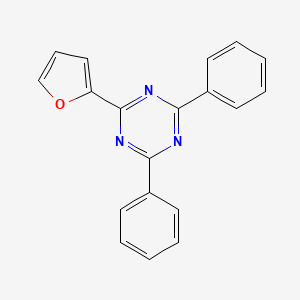


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
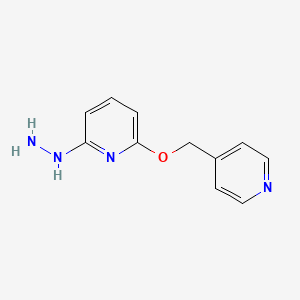
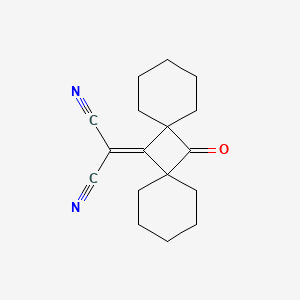
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
